molecular formula C10H11NO4 B11891127 Ethyl 3-methyl-5-nitrobenzoate CAS No. 1156940-96-3

Ethyl 3-methyl-5-nitrobenzoate

Cat. No.: B11891127
CAS No.: 1156940-96-3
M. Wt: 209.20 g/mol
InChI Key: WSMBNEGIBJGZPB-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 5th position, a methyl group at the 3rd position, and an ethyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by esterification. The nitration process requires concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperatures to avoid over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The esterification step involves reacting the nitrated benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base solutions.

Major Products:

Scientific Research Applications

Ethyl 3-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-nitrobenzoate largely depends on the functional groups present in the molecule. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences the compound’s reactivity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The methyl group provides steric hindrance, affecting the compound’s interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the methyl group at the 3rd position provides additional steric hindrance, affecting its reactivity compared to other similar compounds .

Properties

CAS No.

1156940-96-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 3-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6H,3H2,1-2H3

InChI Key

WSMBNEGIBJGZPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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